molecular formula C9H9N3O2S B13189934 2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13189934
M. Wt: 223.25 g/mol
InChI Key: FXFYKTSVMWEOGY-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid typically involves the condensation of pyrazole-4-carbaldehyde with thiazole derivatives. One common method includes the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at 90°C . This reaction yields the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid apart is its combined structure of pyrazole and thiazole rings, which imparts unique chemical and biological properties. This dual-ring system enhances its versatility and potential in various fields of research .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2S/c1-2-12-5-6(3-11-12)8-10-4-7(15-8)9(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

FXFYKTSVMWEOGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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